molecular formula C25H18FN3O4 B14101758 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B14101758
M. Wt: 443.4 g/mol
InChI Key: YSQZEUONMKIOAG-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a p-tolyl group and a 3-fluorophenylacetamide moiety.

Preparation Methods

The synthesis of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the p-tolyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the 3-fluorophenylacetamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: This compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: It could be investigated for its pharmacological properties, such as anti-cancer or anti-inflammatory activities.

    Industry: The compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives and related heterocyclic compounds. These compounds may share structural features but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H18FN3O4

Molecular Weight

443.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H18FN3O4/c1-15-9-11-18(12-10-15)29-24(31)23-22(19-7-2-3-8-20(19)33-23)28(25(29)32)14-21(30)27-17-6-4-5-16(26)13-17/h2-13H,14H2,1H3,(H,27,30)

InChI Key

YSQZEUONMKIOAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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